molecular formula C9H11BrN2O4S B6355696 N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide CAS No. 885958-93-0

N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide

Cat. No.: B6355696
CAS No.: 885958-93-0
M. Wt: 323.17 g/mol
InChI Key: HZPVHCHBCVPPCP-UHFFFAOYSA-N
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Description

N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide is an organic compound that features a bromopropyl group attached to a nitrobenzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-bromopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in methanol.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of the original compound.

    Reduction: The major product is N-(3-Amino-propyl)-3-nitro-benzenesulfonamide.

    Oxidation: The major product is 3-nitrobenzenesulfonic acid.

Scientific Research Applications

N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes involving sulfonamide and nitro groups.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide moiety.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide involves its interaction with biological molecules through its reactive bromopropyl and nitro groups. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of biological functions. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Bromopropyl)phthalimide: Similar in structure but contains a phthalimide group instead of a nitrobenzenesulfonamide group.

    (3-Bromopropyl)benzene: Lacks the nitro and sulfonamide groups, making it less reactive in biological systems.

    3-Bromopropylamine: Contains only the bromopropyl group without the aromatic ring and nitro group.

Uniqueness

N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide is unique due to the presence of both a bromopropyl group and a nitrobenzenesulfonamide structure. This combination allows it to participate in a wide range of chemical reactions and interact with biological molecules in diverse ways, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(3-bromopropyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O4S/c10-5-2-6-11-17(15,16)9-4-1-3-8(7-9)12(13)14/h1,3-4,7,11H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPVHCHBCVPPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCCBr)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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